2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(ethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(15)12-6-3-4-7(9(13)14)8(11)5-6/h3-5H,2H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNYRXEKVKUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution of the Chloro Group
The chloro group at position 2 undergoes nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effects of the carboxylic acid and ethoxycarbonyl groups. This reactivity enables the introduction of diverse substituents (e.g., amino, hydroxyl, or alkyl groups) under appropriate conditions. For example, substitution with ammonia or hydrazine derivatives can yield derivatives with enhanced biological activity .
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl (COOEt) group acts as a protecting group for the amino moiety. Under acidic or basic conditions (e.g., HCl in aqueous solution), it hydrolyzes to release the free amino group:
This reaction is critical in deprotecting the amino group for subsequent derivatization .
Esterification of the Carboxylic Acid
The carboxylic acid group reacts with alcohols (e.g., ethanol) in the presence of coupling agents (e.g., thionyl chloride) to form esters:
Such esterification improves solubility and modulates biological activity .
Amidation Reactions
The carboxylic acid can react with amines to form amides, altering its physicochemical properties. For instance, reaction with hydrazine derivatives yields hydrazide intermediates, which are precursors for heterocyclic compounds .
Comparative Reactivity Analysis
Formation of the Ethoxycarbonyl Amino Group
The ethoxycarbonyl group is introduced via reaction with ethyl chloroformate in the presence of triethylamine (TEA):
This step protects the amino group during subsequent reactions .
Preparation of Acyl Chlorides
Treatment with thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, enabling coupling reactions:
This intermediate is critical for synthesizing amides or esters .
Formation of Carbamate Intermediates
Substituted chloroformates react with the amino group to form carbamates, which can undergo further derivatization:
These intermediates are precursors for tertiary amines and quaternary ammonium salts .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid exhibits notable antimicrobial properties. Its structural characteristics allow it to interact effectively with bacterial enzymes and cell membranes, which can inhibit the growth of various pathogens. Studies have shown that derivatives of this compound can be synthesized to enhance its antibacterial activity, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit specific pathways involved in inflammation, thus providing therapeutic benefits for conditions such as arthritis or other inflammatory diseases. The presence of the ethoxycarbonyl group is believed to play a role in modulating these biological activities.
Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives can be modified to create compounds with enhanced efficacy and reduced side effects. This makes it an important building block in drug design and development processes.
Synthesis of Complex Molecules
The compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex structures through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its ability to act as a versatile building block allows chemists to construct a wide range of organic molecules efficiently.
Production of Agrochemicals
Due to its reactivity, this compound is also applied in the synthesis of agrochemicals, including herbicides and pesticides. The modifications made to this compound can lead to the development of more effective agricultural chemicals that improve crop yield while minimizing environmental impact.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Synthesis and Characterization
A study focused on synthesizing derivatives of this compound revealed its potential use as an intermediate for creating novel pharmaceutical agents. The synthesis involved various reaction conditions that were optimized for yield and purity.
Research assessing the biological activity demonstrated that derivatives of this compound exhibited significant inhibition against certain bacterial strains, suggesting its potential application in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the ethoxycarbonyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoic Acid Core
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid
- Molecular Formula : C₁₀H₁₁ClN₂O₃ (MW: 242.66 g/mol)
- Key Features : The dimethylcarbamoyl group replaces the ethoxycarbonyl moiety. This modification increases molecular weight and alters polarity.
- Applications : Linked to herbicide metabolites (e.g., Chlorotoluron-benzoic acid, CAS: 59587-01-8), indicating agrochemical relevance .
2-Chloro-4-(methylsulfonyl)benzoic Acid
- Molecular Formula : C₈H₇ClO₄S (MW: 242.66 g/mol)
- Key Features : A methylsulfonyl group at the 4-position enhances electrophilicity.
- Applications : Marketed as a high-purity research chemical (CAS: 883806-76-6) for synthetic studies .
4-Amino-2-chlorobenzoic Acid
Functional Group Impact on Properties
Key Observations :
- Stability: Ethoxycarbonyl and Boc groups improve stability compared to free amino analogs like 4-amino-2-chlorobenzoic acid, which is prone to oxidation or unwanted reactions .
- Bioactivity : Carbamoyl derivatives (e.g., dimethylcarbamoyl) are associated with herbicidal activity, while sulfonyl or nitro groups may enhance toxicity .
- Solubility : Polar groups (e.g., sulfonyl in 2-chloro-4-(methylsulfonyl)benzoic acid) increase water solubility, whereas hydrophobic tert-butyl groups (Boc) improve organic solvent compatibility .
Biological Activity
2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. With a molecular formula of C11H12ClN2O3 and a molecular weight of approximately 243.644 g/mol, this compound is characterized by a chloro group and an ethoxycarbonyl amino group attached to a benzoic acid structure, which enhances its reactivity and solubility in biological systems .
Chemical Structure and Properties
The presence of the chloro group in this compound contributes significantly to its chemical reactivity, while the ethoxycarbonyl moiety aids in its solubility. These properties are crucial for its interaction with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, similar derivatives have demonstrated IC50 values ranging from 1.73 μM to 10.3 μM against these cell lines .
Enzyme Inhibition
One of the notable biological activities associated with this compound is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies have shown that derivatives of para-aminobenzoic acid (PABA) exhibit significant AChE inhibition, suggesting that this compound may share similar properties. The binding affinity for AChE was reported with Ki values ranging from 0.10 to 5.10 μM for related compounds .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to this compound have been evaluated for their anti-inflammatory effects. Certain studies have highlighted that these compounds can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition was found to be significantly higher than that for COX-1, indicating potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-chlorobenzoic acid | Contains amino and chloro groups | Known for its role in dye manufacturing |
| 5-(Aminosulfonyl)-4-chloro-2-(ethoxycarbonyl)aminobenzoic acid | Contains sulfonamide group | Exhibits enhanced antibacterial properties |
| 2-Chloro-N-(ethoxycarbonyl)-benzenesulfonamide | Contains sulfonamide instead of amino group | Potentially more effective against certain bacteria |
The distinct combination of functional groups in this compound provides it with unique reactivity and biological activity profiles compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of para-aminobenzoic acid, highlighting their diverse biological activities:
- Antitumor Activity : A study revealed that derivatives showed significant cytotoxicity against various cancer cell lines, with some achieving IC50 values below 5 µM.
- Cholinesterase Inhibition : Research indicated that modifications in the structure could enhance AChE inhibition significantly, with some derivatives showing improved binding affinities compared to established drugs like donepezil .
- Inflammation Models : In vivo studies demonstrated that certain derivatives could reduce inflammation markers significantly in animal models, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
